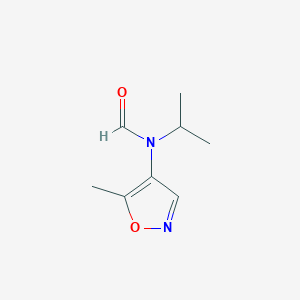
N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-(5-methylfuran-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with an allyl group and a 5-methylfuran-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-methylfuran-2-yl)benzamide typically involves the following steps:
Formation of 5-methylfuran-2-ylamine: This intermediate can be synthesized through the reductive amination of 5-methylfurfural using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-N-(5-methylfuran-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-Allyl-N-(5-methylfuran-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of N-Allyl-N-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
N-Allylbenzamide: Similar structure but lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(5-Methylfuran-2-yl)benzamide: Lacks the allyl group, which may reduce its potential for certain types of chemical reactions.
Uniqueness
N-Allyl-N-(5-methylfuran-2-yl)benzamide is unique due to the presence of both the allyl group and the 5-methylfuran-2-yl substituent, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
62223-32-9 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-(5-methylfuran-2-yl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-3-11-16(14-10-9-12(2)18-14)15(17)13-7-5-4-6-8-13/h3-10H,1,11H2,2H3 |
Clave InChI |
MYUIJNIBKDAJPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)N(CC=C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


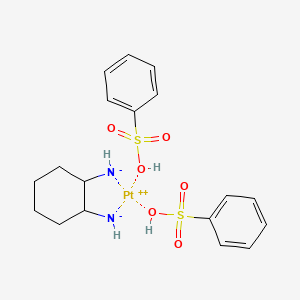
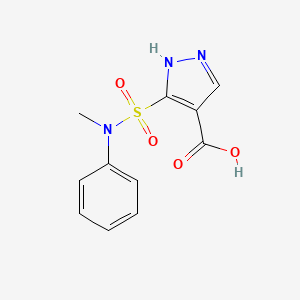
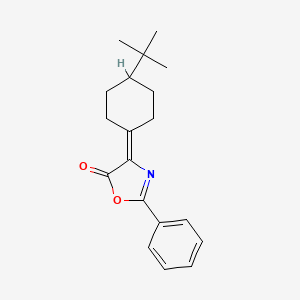
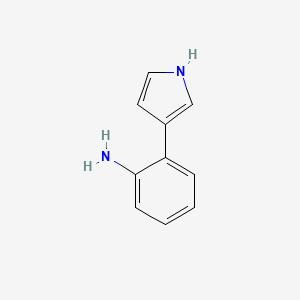
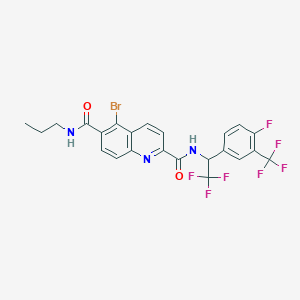
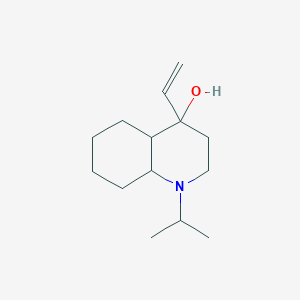

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)


